6-Chloro-2-methoxynicotinic acid

Description

BenchChem offers high-quality 6-Chloro-2-methoxynicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methoxynicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

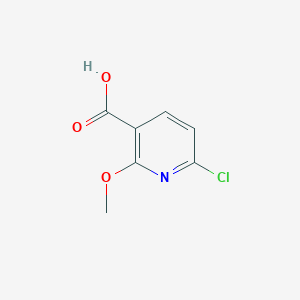

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEDPOXJDWAJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605518 | |

| Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-33-5 | |

| Record name | 6-Chloro-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-methoxynicotinic acid molecular weight

An In-Depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: Properties, Synthesis, and Applications

Introduction

6-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core functionalized with a carboxylic acid, a methoxy group, and a chlorine atom, makes it a highly versatile and valuable building block. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, positioning it as a key intermediate in the synthesis of complex molecular architectures, including pharmacologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, details a robust synthetic methodology with mechanistic insights, and explores its applications for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The fundamental characteristics of a chemical entity are crucial for its application in research and development. 6-Chloro-2-methoxynicotinic acid is unambiguously identified by its CAS Registry Number, molecular formula, and precise molecular weight.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 6-chloro-2-methoxynicotinic acid | [1] |

| Synonym | 6-chloro-2-methoxypyridine-3-carboxylic acid | [1] |

| CAS Number | 65515-33-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | |

A compound's utility in synthetic chemistry is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various experimental conditions. The properties of 6-Chloro-2-methoxynicotinic acid are summarized below.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Form | Solid | |

| Exact Mass | 187.0036207 Da | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 59.4 Ų | [1] |

| Flash Point | 170 °C | |

Synthesis and Mechanistic Rationale

The synthesis of 6-Chloro-2-methoxynicotinic acid can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the methylation and subsequent hydrolysis of a hydroxynicotinic acid derivative. The following protocol is based on established methodologies for analogous compounds.[3]

Experimental Protocol: Synthesis from 2-Chloro-6-hydroxynicotinic acid

Step 1: Methylation to form Methyl 2-chloro-6-methoxynicotinate

-

To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in a suitable solvent such as chloroform (10 vol), add silver carbonate (Ag₂CO₃, 2.3 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add methyl iodide (CH₃I, 3.5 eq) to the mixture.

-

Heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter it under vacuum to remove insoluble silver salts. Wash the filter cake with additional chloroform.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient) to afford pure Methyl 2-chloro-6-methoxynicotinate.[3]

Causality and Expertise: The choice of silver carbonate and methyl iodide is a classic and effective method for the exhaustive methylation of both the carboxylic acid and the pyridone-like hydroxyl group.[3] The pyridone tautomer of the starting material is acidic, and the silver salt facilitates O-methylation at the 6-position, while the carboxylic acid is esterified concurrently. The reaction is driven by the formation of insoluble silver iodide.

Step 2: Saponification to 6-Chloro-2-methoxynicotinic acid

-

Dissolve the purified Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, ~2-3 eq), to the solution.

-

Stir the reaction mixture at room temperature for several hours or until TLC indicates complete consumption of the starting ester.

-

Once the reaction is complete, carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.

-

The product, 6-Chloro-2-methoxynicotinic acid, will typically precipitate from the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality and Expertise: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The use of LiOH is common, and the subsequent acidification is critical to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate, thus facilitating its isolation.

Synthesis Workflow Diagram

Caption: Synthetic route to 6-Chloro-2-methoxynicotinic acid.

Applications in Drug Discovery and Organic Synthesis

6-Chloro-2-methoxynicotinic acid is a valuable scaffold in medicinal chemistry due to its inherent functionality. The chlorine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of drug synthesis, enabling linkage to various amine-containing fragments. The methoxy group at the 2-position modulates the electronic properties and steric profile of the pyridine ring.

This class of substituted nicotinic acids serves as a key building block for a range of therapeutic agents. For instance, related pyridine and nicotinamide structures are central to the development of selective orexin 2 receptor antagonists (2-SORAs) for treating insomnia.[4] Similarly, the 6-chloronicotinic acid core is a known building block for novel DNA-gyrase B inhibitors and BRAFV600E inhibitors, highlighting its importance in oncology and anti-infective research.[5]

Illustrative Application Workflow

The following diagram illustrates a representative workflow where 6-Chloro-2-methoxynicotinic acid is used as a starting material for the synthesis of a hypothetical drug candidate, demonstrating its utility in a typical drug discovery campaign.

Caption: Role as a versatile scaffold in drug synthesis.

This workflow highlights two critical transformations:

-

Amide Coupling: The carboxylic acid is activated (e.g., to an acid chloride or with coupling reagents like HATU) and reacted with a primary or secondary amine (R₁-NH₂) to form a stable amide bond.

-

Cross-Coupling: The C-Cl bond is activated by a palladium catalyst to react with a boronic acid (R₂-B(OH)₂) or other organometallic reagent, forming a new carbon-carbon or carbon-heteroatom bond.

The sequence of these reactions can be interchanged depending on the specific nature of the R₁ and R₂ groups, providing synthetic flexibility, a crucial aspect of lead optimization in drug discovery.[6]

Conclusion

6-Chloro-2-methoxynicotinic acid stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the differential reactivity of its functional groups provide chemists with a powerful tool for constructing complex molecules. The synthetic protocols are robust and scalable, ensuring its accessibility for research purposes. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile building blocks like 6-Chloro-2-methoxynicotinic acid in enabling innovative molecular design is set to increase.

References

-

Chemsrc. (n.d.). 6-Chloro-2-methoxynicotinic acid | CAS#:65515-33-5. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Horikawa, T., Hirokawa, Y., & Kato, S. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(12), 1621-1627. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322. Retrieved from [Link]

-

Corey Organics. (n.d.). 6-chloro nicotinic acid manufacturers. Retrieved from [Link]

-

Fleming, N. (2022). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-Chloro-2-methoxynicotinic acid | CAS#:65515-33-5 | Chemsrc [chemsrc.com]

- 3. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-methoxynicotinic Acid

An In-depth Technical Guide

Abstract

6-Chloro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest to the scientific community, particularly in the fields of pharmaceutical development and agrochemical synthesis. Its utility as a versatile building block necessitates a thorough understanding of its fundamental physical and chemical properties.[1] This guide provides a detailed examination of 6-Chloro-2-methoxynicotinic acid, offering researchers, scientists, and drug development professionals a consolidated resource for its characterization. We will delve into its molecular identity, core physicochemical parameters, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the validation of these properties, ensuring both accuracy and reproducibility in a laboratory setting.

Molecular Identity and Structural Elucidation

6-Chloro-2-methoxynicotinic acid belongs to the class of aromatic carboxylic acids and is a derivative of nicotinic acid (pyridine-3-carboxylic acid).[2] The structural arrangement, featuring a chlorine atom at the 6-position and a methoxy group at the 2-position of the pyridine ring, imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

Caption: Molecular Structure of 6-Chloro-2-methoxynicotinic acid.

The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-chloro-2-methoxypyridine-3-carboxylic acid | [3][4] |

| CAS Number | 65515-33-5 | [3][5] |

| Molecular Formula | C₇H₆ClNO₃ | [6] |

| Molecular Weight | 187.58 g/mol | [6] |

| InChI | InChI=1S/C7H6ClNO3/c1-12-7-5(6(10)11)2-3-4(8)9-7/h2-3H,1H3,(H,10,11) | [7] |

| InChIKey | JPBUYRWPJMVZKX-UHFFFAOYSA-N | [4][7] |

| SMILES | COC1=C(C=CC(=N1)Cl)C(=O)O |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. This section quantifies the key physicochemical parameters of 6-Chloro-2-methoxynicotinic acid.

| Property | Value | Relevance in Research & Development | Source(s) |

| Appearance | Light yellow to off-white solid/powder. | Provides a first-pass quality check; deviations may indicate impurities. | [1][8] |

| Melting Point | Not explicitly defined; related isomers melt at 157-230 °C. | A sharp melting range is a primary indicator of purity. | [8][9] |

| Flash Point | 170 °C | Critical for assessing thermal hazards and defining safe handling protocols. | |

| Water Solubility | Low; the related 6-chloronicotinic acid is 2 g/L at 20°C. | Influences suitability for aqueous reaction media and formulation strategies. | [10][11] |

| pKa | Predicted ~3.24 for the parent acid. | Governs the ionization state in solution, affecting solubility and biological interactions. | [11] |

| XLogP3 | 1.6 | A measure of lipophilicity, used to predict membrane permeability and solubility in organic solvents. | [3] |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Predicts transport properties, including absorption and blood-brain barrier penetration. | [3] |

| Hydrogen Bond Donors | 1 | [3] | |

| Hydrogen Bond Acceptors | 4 | [3] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structure. The following sections detail the expected spectral data for 6-Chloro-2-methoxynicotinic acid.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The three protons of the methoxy group will present as a sharp singlet further upfield (typically δ 3.5-4.5 ppm). The acidic proton of the carboxyl group may appear as a very broad singlet, often far downfield (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will reveal seven distinct signals. The carboxyl carbon is the most deshielded, appearing around δ 165-175 ppm. The six carbons of the substituted pyridine ring will have characteristic shifts, and the methoxy carbon will resonate around δ 50-60 ppm.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups.[12] The IR spectrum of 6-Chloro-2-methoxynicotinic acid is defined by the vibrations of its constituent bonds.[13]

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

-

C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[13][14]

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region is indicative of the C-O single bond in the carboxylic acid.[14]

-

Aromatic C=C/C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-Cl Stretch: A stretch in the fingerprint region, typically below 800 cm⁻¹, will correspond to the carbon-chlorine bond.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues to the compound's fragmentation pattern.

-

Molecular Ion Peak (M⁺): The compound has a monoisotopic mass of 187.0036207 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this value, validating the elemental composition.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. A prominent M⁺ peak will be observed for the ³⁵Cl-containing molecule, accompanied by an "M+2" peak approximately one-third the intensity for the ³⁷Cl-containing molecule.

Experimental Workflows and Protocols

To ensure the integrity of research, physical properties must be determined using standardized, verifiable methods.

Caption: Workflow for the Physical Characterization of a Chemical Standard.

Protocol 4.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus as it provides a more accurate thermodynamic melting point and can reveal information about sample purity, polymorphism, and thermal stability.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (T_onset = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of 6-Chloro-2-methoxynicotinic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a temperature approximately 30 °C above the expected melting point (e.g., 250 °C).

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's sharpness can provide a qualitative assessment of purity.

Protocol 4.2: Spectroscopic Analysis

-

NMR Sample Preparation:

-

Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

-

IR Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, collecting at least 16 scans at a resolution of 4 cm⁻¹.

-

-

MS Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer's ESI source.

-

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

-

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical intermediate.

-

Hazard Identification: 6-Chloro-2-methoxynicotinic acid and its isomers are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

6-Chloro-2-methoxynicotinic acid is a key synthetic intermediate whose physical properties are critical to its effective use. This guide has provided a comprehensive overview of its molecular structure, physicochemical characteristics, and spectroscopic signature. By employing the detailed protocols outlined herein, researchers can confidently verify the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors. The compiled data serves as a foundational reference for any professional engaged in the synthesis or application of this valuable compound.

References

- ECHEMI. (n.d.). 6-Chloro-2-hydroxynicotinic acid SDS, 38076-76-5 Safety Data Sheets.

-

Chemsrc. (2025). 6-Chloro-2-methoxynicotinic acid | CAS#:65515-33-5. Retrieved from [Link]

- Supporting Information. (n.d.). Green Chemistry.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 6-chloro-2-methoxynicotinic acid(65515-33-5) 1H NMR [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 12. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

6-Chloro-2-methoxynicotinic acid chemical structure

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: A Core Scaffold in Modern Drug Discovery

Abstract

6-Chloro-2-methoxynicotinic acid (CAS No. 65515-33-5) has emerged from the vast catalog of chemical building blocks to become a pivotal intermediate in the synthesis of complex, high-value therapeutics. Its strategic substitution pattern—featuring a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and a reactive chlorine atom for cross-coupling or nucleophilic displacement—renders it a uniquely versatile scaffold. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and a detailed exploration of its application in the development of cutting-edge pharmaceuticals, including antibody-drug conjugate (ADC) payloads and cancer immunotherapy agents. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Value of a Substituted Pyridine Core

In medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and target engagement. The functionalization of this core is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.

6-Chloro-2-methoxynicotinic acid is a prime example of a highly strategic building block. The chlorine atom at the 6-position is not merely a placeholder; it is an active site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for the introduction of complex aryl, heteroaryl, or amine functionalities. The 2-methoxy group, an electron-donating substituent, modulates the reactivity of the ring system. Finally, the carboxylic acid at the 3-position provides a reliable handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis. This trifecta of functional groups makes it an ideal starting point for constructing molecules with precise three-dimensional architectures and tailored biological activities.

Physicochemical and Spectroscopic Profile

Compound Identity and Nomenclature

-

IUPAC Name: 6-chloro-2-methoxypyridine-3-carboxylic acid

-

Synonyms: 6-Chloro-2-methoxypyridine-3-carboxylic acid

-

CAS Number: 65515-33-5[1]

-

Molecular Formula: C₇H₆ClNO₃[2]

-

Molecular Weight: 187.58 g/mol [2]

Physicochemical Properties

The empirical properties of 6-Chloro-2-methoxynicotinic acid are summarized in the table below. These data are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | 170-172 °C | [1] |

| Boiling Point | 301.3±37.0 °C (Predicted) | [3] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Flash Point | 149.0±26.5 °C | [4][5] |

| pKa | 2.99±0.10 (Predicted) | [3] |

Quantitative solubility data in common organic solvents is not extensively reported and should be determined empirically for process development.

Spectroscopic Characterization

Spectroscopic analysis validates the structure of the molecule. Below are the expected characteristics based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three key signals:

-

A broad singlet far downfield (~13 ppm) corresponding to the acidic carboxylic acid proton.

-

Two doublets in the aromatic region (~7.3 ppm and ~8.1 ppm) for the two protons on the pyridine ring, exhibiting a standard ortho-coupling constant (J ≈ 8.0 Hz). The proton adjacent to the electron-withdrawing carboxyl group will be further downfield.

-

A sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide evidence for all seven carbon atoms in distinct chemical environments: the carbonyl carbon of the acid (~165 ppm), the five carbons of the substituted pyridine ring (typically 110-165 ppm), and the methoxy carbon (~55 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands confirming the functional groups:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1720 cm⁻¹.

-

C-O stretching from the methoxy group and carboxylic acid, typically in the 1200-1300 cm⁻¹ region.

-

A C-Cl stretch, usually found in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron spray ionization (ESI) in negative mode would show a primary ion peak at m/z [M-H]⁻ ≈ 186.0. In positive mode, a peak for [M+H]⁺ at m/z ≈ 188.0 would be expected. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic pattern, with a peak at m/z ≈ 190.0 that is approximately one-third the intensity of the m/z 188.0 peak.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 6-Chloro-2-methoxynicotinic acid starts from the readily available 2,6-dichloronicotinic acid. The strategy hinges on the selective nucleophilic substitution of one chlorine atom. The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than the one at the 6-position, but conditions can be optimized for selective monosubstitution. Reacting 2,6-dichloronicotinic acid with one equivalent of sodium methoxide provides a direct and scalable route to the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for the selective methoxylation of dichloropyridines.[6]

Reaction: 2,6-Dichloronicotinic acid + Sodium Methoxide → 6-Chloro-2-methoxynicotinic acid

Materials:

-

2,6-Dichloronicotinic acid (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Methoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equiv) portion-wise to the cold methanol. Causality: NaH reacts exothermically with methanol to generate sodium methoxide in situ. Adding it slowly at 0 °C controls the hydrogen gas evolution and the exotherm.

-

Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until all NaH has reacted and gas evolution ceases.

-

Nucleophilic Substitution: Dissolve 2,6-dichloronicotinic acid (1.0 equiv) in anhydrous THF and add it dropwise to the freshly prepared sodium methoxide solution.

-

Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution of one of the chlorine atoms by the methoxide ion.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvents.

-

Add water to the residue and cool the mixture in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less water-soluble, to precipitate out.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 6-Chloro-2-methoxynicotinic acid can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

-

Slowly add water (as an anti-solvent) until the solution becomes faintly cloudy.

-

Re-heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator for several hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Workflow Visualization

Caption: Synthetic workflow for 6-Chloro-2-methoxynicotinic acid.

Chemical Reactivity and Synthetic Utility

Reactivity of Functional Groups

The power of this molecule lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective transformations.

-

Carboxylic Acid: This group is readily converted into more reactive acyl chlorides, esters, or activated for direct amide coupling using standard reagents like HATU, HOBt/EDCI, or SOCl₂.[2][6] This is the primary point of connection for building out peptide-like structures or attaching the scaffold to other molecular fragments.

-

6-Chloro Group: This position is activated for nucleophilic aromatic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds, dramatically increasing molecular complexity.[7][8]

-

2-Methoxy Group: While generally stable, this group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone. This provides another potential point for diversification late in a synthetic sequence.

Application as a Synthetic Building Block: Case Studies

6-Chloro-2-methoxynicotinic acid is not a theoretical curiosity; it is a validated and crucial starting material in the synthesis of several classes of high-profile drug candidates.

-

Case Study 1: PD-1/PD-L1 and HDAC6 Inhibitors for Immunotherapy In the quest for novel cancer treatments, researchers have designed dual-target inhibitors. 6-Chloro-2-methoxynicotinic acid serves as the starting material for core pharmacophores of compounds that simultaneously inhibit PD-L1 and Histone Deacetylase 6 (HDAC6).[2] In a published synthesis, the carboxylic acid is first protected as a methyl ester. The resulting intermediate then undergoes a series of transformations, leveraging the stability of the chloro and methoxy groups, to build a complex molecule designed to enhance the body's immune response against tumors.[2]

-

Case Study 2: Intermediate for Exatecan (ADC Payload) Exatecan is a potent topoisomerase I inhibitor and a derivative of camptothecin, used as a cytotoxic payload in antibody-drug conjugates (ADCs). A novel and efficient synthetic route to a key tricyclic lactone intermediate of Exatecan begins with 6-Chloro-2-methoxynicotinic acid.[9][10] The synthesis involves a nucleophilic addition to the pyridine core, followed by protection, oxidation, and a final acid-mediated cyclization, achieving an impressive overall yield of 31.23% over 5 steps.[9][10] This highlights the compound's utility in streamlining the production of complex, life-saving medicines.

-

Case Study 3: m-PGES-1 Inhibitors for Inflammation The compound is also a precursor for inhibitors of microsomal prostaglandin E₂ synthase-1 (m-PGES-1), a target for anti-inflammatory drugs. The synthesis involves the condensation of 6-chloro-2-methoxynicotinic acid with ethyl potassium malonate, followed by an intramolecular cyclization to form a pyranopyridinone core structure.[11]

Logical Relationship Diagram

Caption: Synthetic utility of 6-Chloro-2-methoxynicotinic acid.

Analytical Methodologies

Ensuring the purity of starting materials is paramount in drug development. A self-validating protocol relies on robust analytical methods.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 6-Chloro-2-methoxynicotinic acid. A reverse-phase method is most appropriate.

-

Rationale: A C18 (octadecylsilyl) column is used, which separates compounds based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring it remains in its neutral form, which leads to better peak shape, improved retention, and reproducible results.

Protocol: Purity Determination by HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 210 nm[2]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 acetonitrile/water.

This method should provide a sharp, well-resolved peak for the main compound, allowing for accurate purity assessment (typically >95% for use in synthesis).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methoxynicotinic acid is not widely available, data from its direct precursor, 2-chloro-6-methoxypyridine (CAS 17228-64-7), provides a strong basis for hazard assessment.[12]

Hazard Identification

-

GHS Classification (Expected):

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 standard).

-

Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat. Ensure gloves are inspected prior to use and replaced if damaged.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-methoxynicotinic acid is far more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is defined by the strategic placement of three distinct functional groups, enabling complex, multi-step syntheses in a controlled and predictable manner. Its demonstrated role in the creation of advanced therapeutics for oncology and inflammatory diseases underscores its importance to the drug development community. For scientists engaged in the synthesis of novel bioactive molecules, a thorough understanding of this scaffold's properties, reactivity, and handling is not just beneficial—it is essential for innovation and success.

References

- ChemicalBook. (2025). 6-chloro-2-methoxynicotinaldehyde | 95652-81-6.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (rac)-Exatecan Intermediate 1.

- Alfabeta. (n.d.). CAS 65515-33-5 MFCD11847277-6-Chloro-2-Methoxynicotinic Acid.

- BenchChem. (n.d.). Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid.

- ACS Publications. (2023). Discovery of Novel and Highly Potent Dual PD-L1/Histone Deacetylase 6 Inhibitors with Favorable Pharmacokinetics for Cancer Immunotherapy. Journal of Medicinal Chemistry.

- ChemicalBook. (2025). 5-CHLORO-2-METHOXYNICOTINIC ACID | 54916-65-3.

- BenchChem. (2025). Yield and purity comparison of (rac)-Exatecan Intermediate 1 synthesis methods.

- Chemsrc. (n.d.). 6-Chloro-2-methoxynicotinic acid | CAS#:65515-33-5.

- Echemi. (n.d.). 6-Chloro-2-methoxynicotinic acid Price from Supplier Brand.

- Google Patents. (n.d.). CA3093130A1 - Pd-1/pd-l1 inhibitors.

- Google Patents. (n.d.). WO2019175405A1 - 2-alkoxy-6-[18f]fluoronicotinoyl substituted lys-c(o)-glu derivatives as efficient probes for imaging of psma expressing tissues.

- Chinese Journal of Pharmaceuticals. (2024). A Novel Synthesis of the Racemic Lactone Ring of Camptothecin.

- Google Patents. (n.d.). WO2019204609A1 - Pd-1/pd-l1 inhibitors.

- ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.

-

AA Blocks. (n.d.). MFCD00008493 | (6R,12aR)-6-(Benzo[d][1][13]dioxol-5-yl). Retrieved from AA Blocks.

- Echemi. (n.d.). Buy 6-chloro-2-methoxynicotinic acid from ATK CHEMICAL.

- Google Patents. (n.d.). EP3765097B1 - 2-alkoxy-6-[18f]fluoronicotinoyl substituted lys-c(o).

- PubChem. (n.d.). 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98 17228-64-7.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. RSC Publishing.

- ResearchGate. (n.d.). Reinhard Sarges's research works | Pfizer and other places.

- ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.

Sources

- 1. do.labnovo.com [do.labnovo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-CHLORO-2-METHOXYNICOTINIC ACID | 54916-65-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 6-Chloro-2-methoxynicotinic acid Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. WO2019175405A1 - 2-alkoxy-6-[18f]fluoronicotinoyl substituted lys-c(o)-glu derivatives as efficient probes for imaging of psma expressing tissues - Google Patents [patents.google.com]

- 7. CA3093130A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

- 8. WO2019204609A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. cjph.com.cn [cjph.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]

6-Chloro-2-methoxynicotinic acid IUPAC name

An In-Depth Technical Guide to 6-Chloro-2-methoxypyridine-3-carboxylic acid

Abstract

6-Chloro-2-methoxypyridine-3-carboxylic acid, a substituted nicotinic acid derivative, is a pivotal building block in modern organic synthesis. Its unique arrangement of a carboxylic acid, a methoxy group, and a reactive chlorine atom on a pyridine scaffold makes it an exceptionally versatile intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic applications in the fields of pharmaceutical and agrochemical research. We will delve into its spectroscopic signature, the rationale behind its synthetic pathway, and its utility as a scaffold for creating diverse chemical libraries, thereby offering a critical resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and spectral properties. These data points are crucial for reaction planning, purification, and structural confirmation.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 6-chloro-2-methoxypyridine-3-carboxylic acid . It is a derivative of nicotinic acid (pyridine-3-carboxylic acid).[1] The strategic placement of its functional groups—an electron-donating methoxy group and an electron-withdrawing chlorine atom—imparts a unique electronic profile that governs its reactivity.[1]

Table 1: Physicochemical Data for 6-Chloro-2-methoxypyridine-3-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-methoxypyridine-3-carboxylic acid | - |

| CAS Number | 65515-33-5 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Appearance | Off-white to white solid | - |

| Boiling Point | ~310.4 °C at 760 mmHg | [1] |

| Density | ~1.43 g/cm³ | [1] |

Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. The following is an expert analysis of the expected spectral data for 6-Chloro-2-methoxypyridine-3-carboxylic acid, which serves as a benchmark for validating its synthesis and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit three primary signals:

-

A broad singlet in the downfield region (δ > 12 ppm) corresponding to the acidic proton of the carboxylic acid. This signal's breadth is due to hydrogen bonding.

-

Two doublets in the aromatic region (δ 7.5-8.5 ppm), representing the two protons on the pyridine ring. These protons are coupled to each other, resulting in a characteristic doublet splitting pattern.

-

A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons, which is characteristic of the methoxy (-OCH₃) group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom:

-

The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ ~165-170 ppm).

-

The five carbons of the pyridine ring would resonate in the δ 110-160 ppm range. The carbons directly attached to the electronegative chlorine and oxygen atoms (C2 and C6) would be shifted further downfield.

-

The methoxy carbon would be observed upfield (δ ~55-60 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides critical information about the functional groups present.[4][5]

-

A very broad absorption band from ~2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A sharp, strong absorption peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1450-1600 cm⁻¹ range are indicative of C=C and C=N stretching within the pyridine ring.

-

A distinct C-O stretch for the methoxy group would appear in the 1250-1300 cm⁻¹ region.

-

A C-Cl stretch would be found in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

MS (Mass Spectrometry): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 187. A characteristic M+2 peak at m/z 189 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[6]

Synthesis and Mechanistic Rationale

The synthesis of 6-Chloro-2-methoxypyridine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway described below starts from the readily available 2,6-dihydroxypyridine.

Synthesis Workflow Diagram

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Dichlorination of 2,6-Dihydroxypyridine

-

Rationale: This step converts the hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation on pyridine rings.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2,6-dihydroxypyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) portion-wise under a nitrogen atmosphere.

-

Add phosphorus pentachloride (PCl₅, 0.5 eq) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,6-dichloropyridine.

-

Step 2: Regioselective Methoxylation

-

Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. The methoxide ion (⁻OCH₃) displaces one of the chloride atoms. The reaction is performed at a controlled, low temperature to favor mono-substitution over di-substitution, exploiting the slight electronic difference between the C2 and C6 positions.

-

Procedure:

-

Dissolve the crude 2,6-dichloropyridine (1.0 eq) in anhydrous methanol (MeOH).

-

Prepare a solution of sodium methoxide (NaOCH₃, 1.1 eq) in methanol and add it dropwise to the pyridine solution at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the product with dichloromethane, dry the organic phase over Na₂SO₄, and concentrate to yield crude 6-chloro-2-methoxypyridine. Purify via column chromatography if necessary.

-

Step 3: Directed Ortho-Metalation and Carboxylation

-

Rationale: This is the key step for introducing the carboxylic acid group. The methoxy group at the C2 position is a potent directed metalating group (DMG). It coordinates with a strong base like Lithium Diisopropylamide (LDA), directing the deprotonation to the adjacent C3 position. The resulting lithiated intermediate is a powerful nucleophile that readily attacks solid carbon dioxide (dry ice) to form the carboxylate, which is then protonated upon acidic workup.

-

Procedure:

-

Dissolve 6-chloro-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C.

-

In a separate flask, prepare LDA by adding n-butyllithium (n-BuLi, 1.1 eq) to diisopropylamine (1.1 eq) in THF at -78 °C.

-

Slowly add the freshly prepared LDA solution to the pyridine solution at -78 °C and stir for 1 hour.

-

Add an excess of crushed dry ice (CO₂(s)) to the reaction mixture in one portion.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction with water and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 6-Chloro-2-methoxypyridine-3-carboxylic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for final purification.

-

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are prevalent motifs in medicinal chemistry, known to be involved in various biological processes.[7][8][9] 6-Chloro-2-methoxypyridine-3-carboxylic acid is not merely a compound but a strategic platform for generating novel molecular entities. Its value lies in the orthogonal reactivity of its functional groups.

Role as a Versatile Synthetic Scaffold

The compound offers three primary points for diversification:

-

Carboxylic Acid (Position 3): This group is readily converted into esters, amides, or acid chlorides, allowing for the introduction of a vast array of side chains. This is the most common handle used for molecular elaboration in drug design.

-

Chloride (Position 6): The chlorine atom can be displaced via nucleophilic substitution (e.g., with amines, thiols, or alkoxides) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

-

Methoxy Group (Position 2): While less reactive, this group can be demethylated to reveal a hydroxyl group, providing another point for modification.

Caption: Diversification pathways from the core scaffold.

Exemplary Protocol: Synthesis of an Amide Derivative

Amide bond formation is one of the most critical reactions in drug development. The following protocol details the coupling of the title compound with a generic primary amine, a process central to building libraries of potential drug candidates.

-

Rationale: Direct reaction of a carboxylic acid and an amine is generally inefficient. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine to form a stable amide bond under mild conditions.

-

Procedure:

-

Dissolve 6-Chloro-2-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the acid.

-

Add the desired primary or secondary amine (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 8-12 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

-

Conclusion

6-Chloro-2-methoxypyridine-3-carboxylic acid is a high-value, strategically functionalized intermediate. Its well-defined physicochemical properties and predictable spectroscopic behavior make it a reliable component in complex synthetic campaigns. The synthetic routes to this compound are robust, and its true power is realized in its application as a versatile scaffold for generating diverse chemical libraries. For researchers in medicinal chemistry and drug discovery, a mastery of the synthesis and reactivity of this compound opens the door to a vast chemical space of novel, biologically active molecules.

References

- Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry - ACS Publications.

- Nicotinic acid derivatives: Application and uses, review. ResearchGate.

- List of Nicotinic acid derivatives. Drugs.com.

- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.

- Nicotinic acid derivatives: Application and uses, review. ResearchGate.

- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis. ChemicalBook.

- 6-chloro-2-methoxynicotinic acid;CAS No.:65515-33-5. ChemShuttle.

- 65515-33-5, 6-chloro-2-methoxynicotinic acid Formula. ECHEMI.

- 6-chloro-2-methoxynicotinic acid. CAS#:65515-33-5 | Chemsrc.

- 2-Chloro-6-methoxynicotinic acid. Benchchem.

- Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Soleddra.

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. 2-Chloro-6-methoxynicotinic acid | 503000-87-1 | Benchchem [benchchem.com]

- 2. 6-Chloro-2-methoxynicotinic acid | CAS#:65515-33-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methoxynicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-chloro-2-methoxynicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details two principle strategies, starting from either dichlorinated or hydroxynicotinic acid derivatives. Each section offers a thorough examination of the starting materials, reaction mechanisms, and detailed experimental protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic process. All protocols are presented as self-validating systems, and key claims are supported by authoritative references. Visual aids in the form of Graphviz diagrams are included to illustrate the synthetic pathways.

Introduction

6-Chloro-2-methoxynicotinic acid is a pivotal building block in organic synthesis, particularly for the development of novel therapeutic agents and specialized agrochemicals. Its unique substitution pattern on the pyridine ring, featuring a carboxylic acid, a chloro group, and a methoxy group, allows for diverse functionalization and the construction of complex molecular architectures. This guide explores the most prevalent and practical synthetic strategies for its preparation, with a focus on providing actionable insights for laboratory and process chemistry.

The synthesis of 6-chloro-2-methoxynicotinic acid can be broadly categorized into two main approaches:

-

Strategy I: Beginning with a di-chlorinated nicotinic acid precursor and selectively introducing the methoxy group.

-

Strategy II: Starting with a mono-chlorinated, mono-hydroxylated nicotinic acid derivative and subsequently performing methylation.

This guide will delve into the specifics of each strategy, providing a clear and logical progression from readily available starting materials to the final product.

Synthetic Strategy I: From Dichlorinated Nicotinic Acid Derivatives

This strategy hinges on the preparation of a key intermediate, 2,6-dichloronicotinic acid, followed by a selective nucleophilic substitution to introduce the methoxy group at the 2-position.

Synthesis of the Key Intermediate: 2,6-Dichloronicotinic Acid

2,6-Dichloronicotinic acid is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[1] It is a white to off-white crystalline powder with a molecular formula of C6H3Cl2NO2.[1]

A common and efficient route to 2,6-dichloronicotinic acid begins with citrazinic acid (2,6-dihydroxyisonicotinic acid).[2] Citrazinic acid is an attractive precursor due to its commercial availability and the relative ease with which the hydroxyl groups can be replaced by chlorine atoms.

The conversion of citrazinic acid to 2,6-dichloroisonicotinic acid is typically achieved by heating with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), in the presence of a phase-transfer catalyst like a tetraalkylammonium chloride.[2]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid [2]

-

Materials:

-

Citrazinic acid (10.35 g, 66.7 mmol)

-

Tetraethylammonium chloride (11.05 g, 66.7 mmol)

-

Phosphorus oxychloride (20 mL, excess)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

-

Heat the reaction mixture at 130 °C for 18 hours.

-

Increase the temperature to 145 °C and continue heating for an additional 2 hours.

-

Cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product as a white solid.

-

-

Expected Yield: 11.34 g (89%)

Selective Methoxylation of 2,6-Dichloronicotinic Acid

The selective introduction of a methoxy group at the 2-position of 2,6-dichloronicotinic acid is a critical step. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 6-position. This regioselectivity is attributed to the electronic-withdrawing effect of the adjacent carboxylic acid group, which activates the 2-position towards nucleophilic aromatic substitution.

The reaction is typically carried out using sodium methoxide in methanol. Careful control of the reaction conditions, such as temperature and reaction time, is crucial to favor the mono-methoxylated product and minimize the formation of the di-methoxylated byproduct.

Conceptual Workflow: Selective Methoxylation

Caption: Selective methoxylation of 2,6-dichloronicotinic acid.

Synthetic Strategy II: From Hydroxynicotinic Acid Derivatives

An alternative and often preferred route involves starting with a mono-chlorinated, mono-hydroxylated nicotinic acid derivative. This strategy offers the advantage of building the desired substitution pattern in a more controlled manner.

Starting Material: 2-Chloro-6-hydroxynicotinic acid

2-Chloro-6-hydroxynicotinic acid is a key starting material for this synthetic pathway.[3] It is a versatile intermediate in the synthesis of various bioactive molecules.[3]

Methylation of 2-Chloro-6-hydroxynicotinic acid

The hydroxyl group of 2-chloro-6-hydroxynicotinic acid can be methylated to introduce the desired methoxy group. A common method involves the formation of the methyl ester of the carboxylic acid concurrently with the methylation of the hydroxyl group. This is often achieved using a methylating agent such as methyl iodide in the presence of a base like silver carbonate.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-methoxynicotinate [1]

-

Materials:

-

2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol)

-

Chloroform (30 mL)

-

Silver carbonate (11.0 g, 39.8 mmol)

-

Methyl iodide (3.77 mL, 60.5 mmol)

-

Ethyl acetate

-

Heptane

-

-

Procedure:

-

Dissolve 2-chloro-6-hydroxynicotinic acid in chloroform in a round-bottomed flask.

-

Sequentially add silver carbonate and methyl iodide to the solution.

-

Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by TLC.

-

After completion, filter the mixture under vacuum and wash the filter cake with chloroform.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane.

-

Collect the target fractions and concentrate under reduced pressure to afford methyl 2-chloro-6-methoxynicotinate as a white powder.

-

-

Expected Yield: 2.42 g (69%)

Hydrolysis of the Methyl Ester

The final step in this synthetic sequence is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a mixture of water and an organic solvent like methanol, is commonly employed.

General Protocol: Hydrolysis of Methyl 6-chloro-2-methoxynicotinate

-

Materials:

-

Methyl 6-chloro-2-methoxynicotinate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 6-chloro-2-methoxynicotinic acid.

-

Overall Synthetic Pathways

The two primary synthetic strategies discussed are summarized in the diagram below.

Caption: Overview of synthetic strategies for 6-chloro-2-methoxynicotinic acid.

Purification and Characterization

The final product, 6-chloro-2-methoxynicotinic acid, is typically a solid at room temperature. Purification is most commonly achieved by recrystallization from a suitable solvent system. The purity of the compound can be assessed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety Considerations

The synthesis of 6-chloro-2-methoxynicotinic acid involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Methyl iodide (CH3I): Toxic and a suspected carcinogen.

-

Strong acids and bases: Corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 6-chloro-2-methoxynicotinic acid can be effectively accomplished through two primary, reliable strategies. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinic Acid: From Foundational Chemistry to a Key Pharmaceutical Intermediate

6-Chloro-2-methoxynicotinic acid (CAS No. 503000-87-1) is a substituted pyridine derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of a carboxylic acid, a chloro group, and a methoxy group on the pyridine ring provides a versatile platform for a wide range of chemical transformations. The chloro and carboxylic acid moieties serve as reactive handles for nucleophilic substitution, coupling reactions, and amide bond formation, while the methoxy group electronically influences the reactivity of the aromatic ring.

This guide provides a comprehensive overview of the discovery and history of 6-Chloro-2-methoxynicotinic acid, not as a singular event, but as an evolutionary outcome of advancements in pyridine chemistry. We will explore the foundational synthesis of its precursors, detail established and modern synthetic protocols, and discuss its pivotal role as an intermediate in the development of high-value chemical entities.

Part 1: Historical Context and the Genesis of Chlorinated Nicotinic Acids

The history of 6-Chloro-2-methoxynicotinic acid is intrinsically linked to the broader development of methods to functionalize the pyridine ring. The discovery of this specific molecule is not attributed to a single breakthrough but rather to the logical progression of synthetic organic chemistry. Early research focused on establishing reliable methods for creating simpler, yet essential, chlorinated and hydroxylated nicotinic acid derivatives.

Key precursors whose syntheses paved the way for more complex structures include:

-

6-Hydroxynicotinic Acid: This compound is a fundamental precursor. Historical methods for its synthesis include the prolonged action of ammonium hydroxide on methyl coumalate, a method based on the work of von Pechmann.[3] Its availability was a critical first step, as the hydroxyl group could later be converted to a chloro group.

-

6-Chloronicotinic Acid: The ability to introduce a chlorine atom onto the pyridine ring was a significant advancement. Methods for its synthesis include the reaction of isocinchomeronic acid-N-oxide with acetic anhydride and triethylamine.[4] More modern, environmentally conscious methods involve the direct oxidation of 2-chloro-5-methylpyridine using oxygen under cobalt acetate catalysis, avoiding the use of harsh oxidants like potassium permanganate.[5] This compound is a known environmental transformation product of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[6]

-

2-Chloronicotinic Acid: As a key pharmaceutical intermediate itself, 2-chloronicotinic acid's synthesis has been extensively studied.[1] Routes include the chlorination of nicotinic acid-N-oxide using phosphoryl chloride (POCl₃), though this method often suffers from low yield due to poor regioselectivity. Other approaches start from 2-chloro-3-methylpyridine or 2-chloro-3-cyanopyridine.

The development of robust synthetic routes to these foundational molecules provided the chemical toolbox necessary for the creation of di-substituted derivatives like 6-Chloro-2-methoxynicotinic acid.

Part 2: Synthetic Methodologies for 6-Chloro-2-methoxynicotinic Acid

The primary and most direct synthesis of 6-Chloro-2-methoxynicotinic acid and its esters relies on the strategic functionalization of a pre-existing di-substituted pyridine ring. The most common starting material is 2-Chloro-6-hydroxynicotinic acid.

Primary Synthetic Pathway: O-Methylation of 2-Chloro-6-hydroxynicotinic Acid

The core of this synthesis is the methylation of the hydroxyl group at the 6-position. Given that the starting material exists predominantly as the 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer, a suitable methylating agent is required to form the more stable methoxy derivative.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-methoxynicotinate [7]

This protocol details the synthesis of the methyl ester, a direct precursor which can be hydrolyzed to the target carboxylic acid.

Step 1: Reaction Setup

-

To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol).

-

Add chloroform (30 mL) and stir until the solid is completely dissolved.

Step 2: Reagent Addition

-

Sequentially add silver carbonate (Ag₂CO₃) (11.0 g, 39.8 mmol). Silver carbonate acts as a base to deprotonate the acidic proton, facilitating methylation.

-

Add methyl iodide (CH₃I) (3.77 mL, 60.5 mmol). Methyl iodide is the methylating agent.

Step 3: Reaction Execution

-

Heat the reaction mixture to 50 °C.

-

Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Workup and Isolation

-

After the reaction is complete, cool the mixture and filter it under vacuum to remove insoluble silver salts.

-

Wash the filter cake with additional chloroform.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.

-

Collect the target fractions and concentrate under reduced pressure to afford methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (yield: 2.42 g, 69%).[7]

Data Presentation

Table 1: Reagents and Their Functions in the Synthesis

| Reagent | Chemical Formula | Role in Reaction | Key Considerations |

| 2-Chloro-6-hydroxynicotinic acid | C₆H₄ClNO₃ | Starting Material | The core scaffold for functionalization. |

| Chloroform | CHCl₃ | Solvent | Provides a non-protic medium for the reaction. |

| Silver Carbonate | Ag₂CO₃ | Base | Activates the substrate for methylation by deprotonation. |

| Methyl Iodide | CH₃I | Methylating Agent | Provides the methyl group for the O-methylation. It is volatile and should be handled in a fume hood. |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

Part 3: The Role of 6-Chloro-2-methoxynicotinic Acid in Drug Discovery

The strategic value of 6-Chloro-2-methoxynicotinic acid lies in its utility as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential and site-selective modifications, which is a cornerstone of modern medicinal chemistry.

-

Amide Coupling: The carboxylic acid group is readily converted into an amide via standard coupling reagents (e.g., HATU, EDC). This allows for the introduction of a vast array of amine-containing fragments, enabling chemists to build molecular complexity and explore structure-activity relationships (SAR).

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines or thiols. This reaction is fundamental for attaching different side chains or building larger heterocyclic systems. For example, related dichlorinated pyridines are used to synthesize key intermediates for antiemetic drugs through regioselective substitution reactions.[8]

-

Cross-Coupling Reactions: The chloro group also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-nitrogen bonds to further elaborate the molecular structure.

The presence of the methoxy group is not merely passive; it influences the electronic properties of the pyridine ring, affecting the regioselectivity and rate of subsequent reactions. This electronic tuning is a subtle but critical aspect of its utility. Its role as a building block is crucial for creating drugs with potential analgesic, anti-inflammatory, and antimicrobial properties.[2]

Visualization of the Molecular Scaffold

Caption: Reactive sites and utility of the 6-Chloro-2-methoxynicotinic acid scaffold.

Conclusion